molecular formula C16H16N4 B2684096 2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 310457-30-8

2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2684096
CAS No.: 310457-30-8
M. Wt: 264.332
InChI Key: TZKVMPCCMASBBJ-UHFFFAOYSA-N
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Description

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, recognized for its significant value in the development of biologically active molecules and its presence in advanced pharmaceutical candidates . This specific compound, 2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile, is a chemical reagent designed for research and development purposes. Its molecular framework is of high interest in neuroscience and pharmacology, particularly for designing ligands that target central nervous system (CNS) receptors . Researchers can utilize this compound as a key synthetic intermediate to build more complex structures for screening against various biological targets. The tetrahydro-1,6-naphthyridine core has been successfully employed in the synthesis of potent inverse agonists for receptors like RORγt, which is a target in autoimmune diseases, and in the development of tool compounds for positron emission tomography (PET) imaging of targets such as the metabotropic glutamate receptor 2 (mGlu2) . Furthermore, closely related naphthyridine derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease, highlighting the scaffold's relevance in neuropharmacology . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-20-8-7-14-13(10-20)15(11-5-3-2-4-6-11)12(9-17)16(18)19-14/h2-6H,7-8,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKVMPCCMASBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-component reactions (MCRs). One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .

Scientific Research Applications

2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s biological and physicochemical properties are influenced by substituents at positions 2, 4, and 4. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Selected Naphthyridine Derivatives
Compound Name (Source) Substituents Key Functional Groups Synthesis Yield Applications/Notes
Target Compound () 6-Me, 4-Ph, 2-NH₂ Amino, Cyano 21–46% Antifolate intermediates, lifespan modulation
4a (6-Me-4-Ph-2-thioxo, ) 6-Me, 4-Ph, 2-S Thioxo, Cyano 26.7% Intermediate for S-alkylation
4b (t-Bu-ester, ) 6-t-Bu, 4-Ph, 2-S Thioxo, Cyano, t-Bu ester 14.4% Enhanced lipophilicity
2-Chloro analog () 6-Me, 4-Ph, 2-Cl Chloro, Cyano - Reactivity in cross-coupling
S-Methyl derivative () 6-iPr, 4-Ph, 2-SMe Methylthio, Cyano 96% Improved stability/solubility

Physicochemical and Pharmacological Properties

  • Hydrogen Bonding: The amino group in the target compound enables strong hydrogen-bonding interactions, critical for binding biological targets like Hsp90 or folate enzymes . Thioxo and chloro analogs lack this capability, reducing target affinity.
  • Reactivity : Chloro derivatives (e.g., 2-Cl-6-Me-4-Ph) are valuable in Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups .

Key Research Findings

  • Synthetic Optimization: Stepwise protocols for the target compound improve yields by minimizing side reactions (e.g., formation of isoquinoline byproducts) .
  • Derivatization Potential: The amino group allows for further functionalization (e.g., acylation, sulfonylation), whereas thioxo and chloro groups enable S-alkylation or cross-coupling, respectively .
  • Crystallographic Data : Structural studies using SHELX and ORTEP-3 confirm planar naphthyridine cores with puckered tetrahydropyridine rings, as analyzed via Cremer-Pople parameters .

Biological Activity

2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile, a heterocyclic compound with the molecular formula C16H16N4C_{16}H_{16}N_{4} and CAS number 310457-30-8, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a naphthyridine core that contributes to its potential therapeutic applications, particularly in anticancer and antiviral domains.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the body. It has been shown to affect various biochemical pathways, including:

  • Antiviral Activity : Compounds structurally similar to 2-amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have demonstrated efficacy against HIV by targeting the LEDGF/p75-binding site on HIV integrase. This interaction promotes aberrant multimerization of the enzyme, inhibiting viral replication .
  • Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been noted in several studies. It appears to modulate pathways associated with cell proliferation and survival .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
AntiviralInhibits HIV replication by targeting integrase enzyme.
AnticancerInduces apoptosis in various cancer cell lines through modulation of survival pathways.
Anti-inflammatoryExhibits potential to reduce inflammatory responses in vitro and in vivo models.
AntioxidantScavenges free radicals and protects against oxidative stress-induced damage.

Case Studies

Several studies have explored the biological activity of this compound:

  • HIV Inhibition Study : A study focused on the structure-activity relationship (SAR) of tetrahydro-naphthyridine derivatives found that modifications on the naphthyridine core significantly enhanced antiviral activity against HIV. The lead compounds demonstrated IC50 values in the nanomolar range against HIV-infected cell lines .
  • Cancer Cell Apoptosis : Research involving various cancer cell lines indicated that treatment with 2-amino-6-methyl derivatives led to increased apoptotic markers such as caspase activation and PARP cleavage. This suggests a mechanism where the compound triggers programmed cell death pathways .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-component reactions (MCRs), with one common method being the Biginelli reaction. This reaction integrates an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions to yield the desired product.

Comparison with Similar Compounds

The uniqueness of this compound compared to other naphthyridine derivatives lies in its specific structural features that enhance its biological profile:

Compound Biological Activity
2-Amino-4-phenyl-6-methylpyridineModerate anticancer activity
2-Amino-4-phenyl-6-methylquinolineAntimicrobial properties
2-Amino-6-methyl-4-phenyl-naphthyridine Potent antiviral and anticancer properties

Q & A

Q. Table 1: Synthesis Yield Comparison

ProtocolYieldKey Conditions
One-pot method21%Direct mixing of reagents
Stepwise (isolated intermediate)46%Toluene, AcONH4/AcOH

Advanced Synthetic Strategies: What alternative routes exist for synthesizing naphthyridine derivatives?

Methodological Answer:
Alternative routes include:

  • Cyclocondensation : Use BF3·Et2O as a catalyst for ring closure, as seen in 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine synthesis (35% yield) .
  • Thiopyrano Intermediates : React malononitrile with CS2 and triethylamine to form thiopyrano intermediates, which undergo cyclization to fused-ring systems .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (not directly cited but inferred from analogous heterocycle syntheses).

Structural Characterization: Which analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹³C NMR distinguishes nitrile carbons (115–116 ppm) and aromatic carbons (96–97 ppm). ¹H NMR identifies NH2 protons (δ 6.5–7.0 ppm) .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]+ peaks (e.g., m/z 365.2 for related compounds) .
  • HPLC : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95%) .

Biological Activity Analysis: What mechanisms underpin its potential therapeutic applications?

Methodological Answer:
The compound inhibits enzymes or receptors in metabolic pathways:

  • Antifolate Activity : Acts as a 5-deaza antifolate intermediate, disrupting nucleotide synthesis .
  • Lifespan Modulation : Patent data suggests interaction with eukaryotic aging pathways, possibly via sirtuin or mTOR pathways .
  • Kinase Assays : Use in vitro kinase inhibition assays (IC50 determination) with ATP-competitive binding studies .

Data Contradictions: How to resolve discrepancies in reaction outcomes (e.g., unexpected products)?

Methodological Answer:
Case Study: Formation of 6-amino-2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile instead of the target naphthyridine :

  • Root Cause : Absence of ammonium acetate led to alternative cyclization pathways.
  • Resolution :
    • Monitor reagent stoichiometry (excess NH4+ suppresses side reactions).
    • Use ¹³C NMR to differentiate products (e.g., nitrile vs. aromatic carbons).
    • Validate intermediates via TLC or LC-MS before proceeding .

Crystallographic Analysis: Which software tools are recommended for structural determination?

Methodological Answer:

  • SHELX Suite : For small-molecule refinement (SHELXL) and phasing (SHELXD). Use ORTEP-3 for visualization and WinGX for data integration .
  • CCDC Deposition : Submit crystallographic data to the Cambridge Structural Database (CSD) for validation and benchmarking.

Q. Table 2: Crystallography Workflow

StepTool/ParameterPurpose
Data CollectionBruker D8 VentureHigh-resolution data acquisition
Structure SolutionSHELXD (direct methods)Phase determination
RefinementSHELXLParameter optimization
VisualizationORTEP-3Molecular graphics

Reaction Regioselectivity: How to control substituent positioning in naphthyridine synthesis?

Methodological Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., -CN) direct cyclization to the 1,6-naphthyridine core .
  • Steric Guidance : Bulky substituents (e.g., benzyl) favor specific ring conformations. Example: 6-benzyl derivatives form via sterically controlled intermediates .
  • Temperature Control : Lower temps (e.g., 50°C) favor kinetic products; higher temps (reflux) favor thermodynamic control .

Stability and Storage: What conditions prevent decomposition of this compound?

Methodological Answer:

  • Storage : Inert atmosphere (N2/Ar) at –20°C in amber vials to prevent photodegradation .
  • Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Lyophilization : For long-term storage, lyophilize as a hydrochloride salt (enhanced hygroscopic stability) .

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